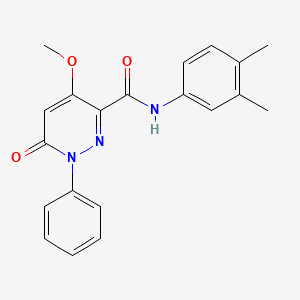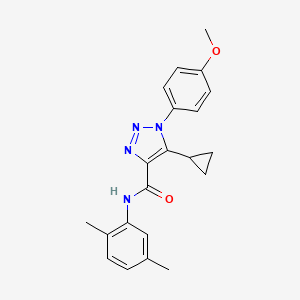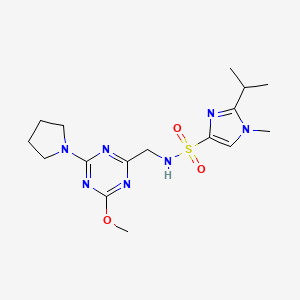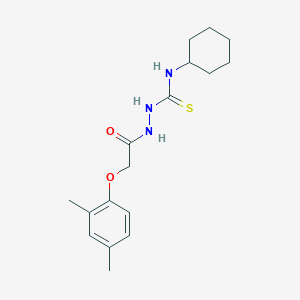![molecular formula C19H18N2O3S2 B2513563 N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(2-ethoxyphenyl)ethanediamide CAS No. 2379993-96-9](/img/structure/B2513563.png)
N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(2-ethoxyphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-N’-(2-ethoxyphenyl)ethanediamide is a synthetic organic compound that features a bithiophene core and an ethanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-N’-(2-ethoxyphenyl)ethanediamide typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of thiophene derivatives.
Attachment of the Ethanediamide Linkage: The ethanediamide linkage is introduced through a reaction between the bithiophene core and an appropriate diamine under controlled conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via a substitution reaction, often using a suitable halide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings.
Reduction: Reduction reactions could target the amide groups.
Substitution: Substitution reactions may occur at the aromatic rings or the ethanediamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenated reagents or organometallic compounds are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Organic Electronics: The compound’s bithiophene core makes it a candidate for use in organic semiconductors and conductive polymers.
Materials Science: It may be used in the development of new materials with unique electronic or optical properties.
Biology and Medicine
Drug Development: The ethanediamide linkage and aromatic groups suggest potential as a pharmacophore in drug design.
Biological Probes: It could be used in the development of probes for biological imaging or diagnostics.
Industry
Polymer Science: The compound may be used in the synthesis of novel polymers with specific mechanical or thermal properties.
Catalysis: It could serve as a ligand in catalytic processes.
Mechanism of Action
The mechanism of action for N-({[3,3’-bithiophene]-5-yl}methyl)-N’-(2-ethoxyphenyl)ethanediamide would depend on its specific application. In organic electronics, it may function by facilitating charge transport through its conjugated system. In medicinal chemistry, it could interact with biological targets through hydrogen bonding, π-π interactions, or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- N-({[3,3’-bithiophene]-5-yl}methyl)-N’-(2-methoxyphenyl)ethanediamide
- N-({[3,3’-bithiophene]-5-yl}methyl)-N’-(2-chlorophenyl)ethanediamide
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)-N’-(2-ethoxyphenyl)ethanediamide is unique due to the presence of the ethoxy group, which may influence its electronic properties and reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-2-24-17-6-4-3-5-16(17)21-19(23)18(22)20-10-15-9-14(12-26-15)13-7-8-25-11-13/h3-9,11-12H,2,10H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQORFOMHECARDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-chloro-4-fluorophenyl)methyl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2513480.png)





![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2513490.png)

![1-[bis(2-hydroxyethyl)amino]-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride](/img/structure/B2513497.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2513500.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2513502.png)
![2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2513503.png)
